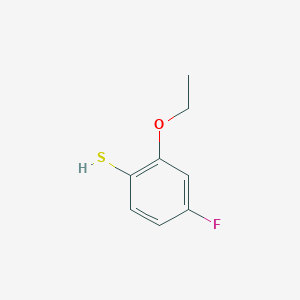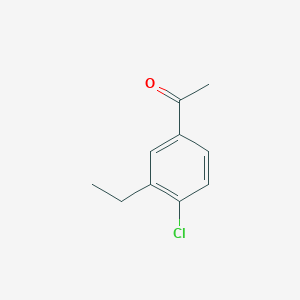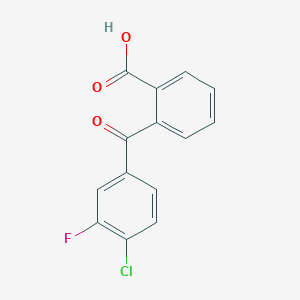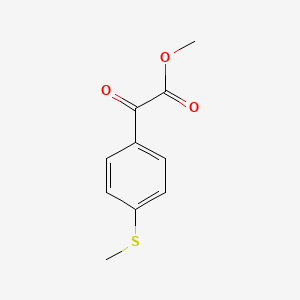![molecular formula C14H18O4 B8001002 O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8001002.png)
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by its unique structure, which includes an oxalate ester functional group attached to a 2,5-dimethylphenyl ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include oxalyl chloride and ethanol, with the reaction being catalyzed by a strong acid such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxalate ester groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release oxalic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-methyl oxalate: Similar structure but with a methyl group instead of an ethyl group.
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-propyl oxalate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific ethyl oxalate ester group, which imparts distinct chemical properties and reactivity compared to its methyl and propyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-O-[2-(2,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINAIZDQQUDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

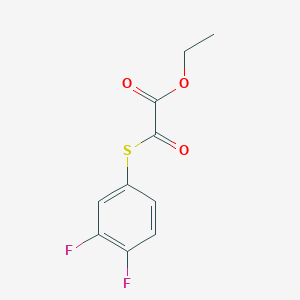
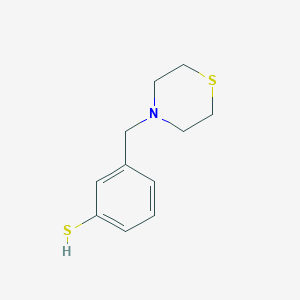
![4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000943.png)
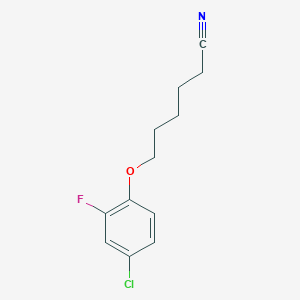
![2-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B8000971.png)

![2-[(Allyloxy)methyl]-4-fluorothiophenol](/img/structure/B8000980.png)
